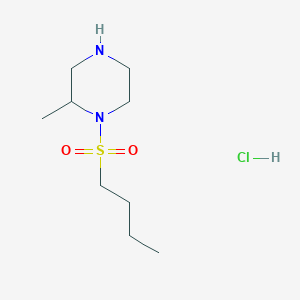

1-(Butylsulfonyl)-2-methylpiperazine hydrochloride

Beschreibung

1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a piperazine derivative characterized by a butylsulfonyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely utilized in industrial and pharmaceutical applications due to their versatility in forming hydrogen bonds, surfactant capabilities, and enzyme inhibitory effects .

Eigenschaften

Molekularformel |

C9H21ClN2O2S |

|---|---|

Molekulargewicht |

256.79 g/mol |

IUPAC-Name |

1-butylsulfonyl-2-methylpiperazine;hydrochloride |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-3-4-7-14(12,13)11-6-5-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H |

InChI-Schlüssel |

HEYOUSXLJBCSAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCS(=O)(=O)N1CCNCC1C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Butylsulfonyl)-2-methylpiperazinhydrochlorid erfolgt typischerweise durch Reaktion von 2-Methylpiperazin mit Butylsulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei einer kontrollierten Temperatur durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die resultierende Verbindung wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt.

Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion von 1-(Butylsulfonyl)-2-methylpiperazinhydrochlorid kontinuierliche Fließreaktoren beinhalten, um die Effizienz und Ausbeute der Reaktion zu verbessern. Der Einsatz von automatisierten Systemen für die Zugabe von Reagenzien und die Kontrolle der Reaktionsbedingungen gewährleistet eine konstante Produktqualität. Das Endprodukt wird als Hydrochloridsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen: 1-(Butylsulfonyl)-2-methylpiperazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Sulfonylgruppe in ein Sulfid umzuwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Sulfide.

Substitution: Verschiedene substituierte Piperazinderivate.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Butylsulfonyl)-2-methylpiperazinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und als Reagenz bei verschiedenen organischen Umwandlungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.

Medizin: Es dient als Baustein für die Entwicklung von pharmazeutischen Wirkstoffen, insbesondere für solche, die auf neurologische und psychiatrische Erkrankungen abzielen.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und als Katalysator in bestimmten industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(Butylsulfonyl)-2-methylpiperazinhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Butylsulfonylgruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit den aktiven Zentren von Enzymen ausbilden und so deren Aktivität modulieren. Darüber hinaus kann der Piperazinring mit Neurotransmitterrezeptoren interagieren und so Signaltransduktionswege beeinflussen.

Ähnliche Verbindungen:

1-(Butylsulfonyl)piperazin: Fehlt die Methylgruppe am Piperazinring.

2-Methylpiperazin: Fehlt die Butylsulfonylgruppe.

1-(Phenylsulfonyl)-2-methylpiperazin: Enthält eine Phenylsulfonylgruppe anstelle einer Butylsulfonylgruppe.

Einzigartigkeit: 1-(Butylsulfonyl)-2-methylpiperazinhydrochlorid ist einzigartig durch das Vorhandensein sowohl der Butylsulfonyl- als auch der Methylgruppe, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Die Kombination dieser funktionellen Gruppen erhöht seine Löslichkeit, Stabilität und potenzielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Surfactant Efficiency : Substituted piperazines like 2-methylpiperazine (F) outperform unsubstituted analogs in CeO₂ slurry stabilization, suggesting that the butylsulfonyl derivative could offer further improvements in industrial polishing processes .

- Kinase Inhibition : Structural analogs like H7 demonstrate that sulfonyl group geometry critically influences PKC inhibition. The butylsulfonyl variant may exhibit unique selectivity, warranting further enzymatic assays .

Biologische Aktivität

1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a synthetic compound notable for its unique structural features, including a piperazine ring and a butylsulfonyl group. The molecular formula is C₈H₁₈N₂O₂S, and it belongs to the class of piperazine derivatives, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals . This compound has garnered attention for its potential therapeutic properties, particularly in the context of infectious diseases.

The biological activity of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride primarily involves its interaction with specific enzymes, notably DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2-epimerase). This enzyme is crucial for the biosynthesis of mycobacterial cell wall components. The compound acts as a covalent inhibitor by forming adducts with cysteine residues at the active site of DprE1, effectively disrupting its enzymatic function and leading to inhibition of bacterial growth .

In Vitro Studies

In vitro studies have demonstrated that 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride exhibits significant antimicrobial activity against various strains of bacteria, particularly Mycobacterium tuberculosis. The compound's ability to inhibit DprE1 has been linked to its potential as an anti-tubercular agent .

Table 1: Summary of Biological Activity Studies

| Study Reference | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Mycobacterium tuberculosis | 0.5 | Inhibition of DprE1 via covalent bonding | |

| Various bacterial strains | 10 | General antibacterial activity |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related piperazine derivatives has provided insights into how modifications to the piperazine ring and sulfonyl group can enhance biological activity. For instance, variations in substituents on the piperazine ring can significantly impact binding affinity and specificity towards target enzymes .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride against clinical isolates of Mycobacterium tuberculosis. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against mammalian cells, suggesting a favorable therapeutic index .

Case Study 2: Comparative Analysis with Analogues

Comparative studies with structurally similar compounds revealed that 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride showed superior inhibitory effects against DprE1 compared to other piperazine derivatives. This was attributed to its unique sulfonyl group, which enhances binding interactions with the enzyme .

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride. Potential areas for investigation include:

- Expanded Antimicrobial Spectrum : Evaluating efficacy against a broader range of pathogens.

- Mechanistic Studies : Detailed studies on the molecular interactions between the compound and various biological targets.

- In Vivo Efficacy : Assessing therapeutic outcomes in animal models to establish clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.